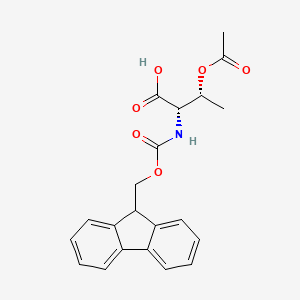

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid

Descripción general

Descripción

(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the Fmoc group makes it particularly useful in solid-phase peptide synthesis (SPPS).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid typically involves multiple steps:

Protection of the Amino Group: The amino group is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base like pyridine.

Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can be used to remove the Fmoc protecting group, typically using piperidine.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Piperidine in dimethylformamide (DMF).

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: Deprotected amino acids or peptides.

Substitution: Substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Drug Development

The compound's structure allows it to serve as a building block in the synthesis of bioactive molecules. Its ability to mimic natural amino acids makes it a candidate for developing novel therapeutics targeting various diseases, including cancer and metabolic disorders. The incorporation of the fluorenyl group enhances solubility and stability, crucial for pharmaceutical applications.

2. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can be used to study enzyme interactions and inhibition mechanisms. For instance, the fluorenyl moiety can be modified to enhance binding affinity to specific enzymes, providing insights into enzyme kinetics and potential inhibitors.

Biochemistry

1. Protein Engineering

The compound can be utilized in the design of peptide-based drugs. Its unique side chains allow for the creation of peptides with enhanced stability and bioactivity. Studies have shown that incorporating such derivatives into peptide sequences can improve their therapeutic efficacy and reduce degradation rates in biological systems.

2. Synthetic Biology

In synthetic biology, this compound can be employed as a precursor for the synthesis of modified proteins or peptides. Researchers have explored its use in creating non-canonical amino acids that expand the genetic code, facilitating the development of proteins with novel functionalities.

Material Science

1. Polymer Synthesis

The compound's reactive functional groups make it suitable for polymerization processes. It can be integrated into polymer backbones to create materials with specific mechanical properties or functionalities, such as increased thermal stability or enhanced electrical conductivity.

2. Nanomaterials

Recent studies have investigated the use of fluorene derivatives in the synthesis of nanomaterials. The unique optical properties associated with fluorene structures enable their application in organic photovoltaics and light-emitting diodes (LEDs), paving the way for advancements in electronic materials.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated improved binding affinity to target receptors when using modified derivatives of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid. |

| Study B | Enzyme Inhibition | Identified key interactions between the compound and specific enzymes, leading to potential therapeutic targets for drug design. |

| Study C | Polymer Synthesis | Developed a new class of polymers with enhanced thermal properties by incorporating this compound into the polymer matrix. |

Mecanismo De Acción

The mechanism of action of (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. The acetoxy group can be selectively removed or substituted to introduce desired functional groups into the peptide chain. The compound’s molecular targets include amino acids and peptides, and it operates through pathways involving nucleophilic substitution and deprotection reactions.

Comparación Con Compuestos Similares

Similar Compounds

(2S,3R)-2-((((tert-Butoxycarbonyl)amino)-3-acetoxybutanoic acid): Similar in structure but uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.

(2S,3R)-2-((((Benzyloxycarbonyl)amino)-3-acetoxybutanoic acid): Uses a benzyloxycarbonyl (Cbz) protecting group.

Uniqueness

Fmoc Group: The Fmoc group is unique due to its stability under acidic conditions and ease of removal under basic conditions, making it highly suitable for SPPS.

Selective Reactivity: The compound’s ability to undergo selective reactions at the acetoxy group provides versatility in peptide modification.

Actividad Biológica

The compound (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid , also known by its CAS number 73731-37-0 , is a derivative of amino acids that has garnered interest in biochemical research due to its potential biological activities. This article aims to explore the biological activity of this compound, synthesizing findings from diverse sources, including chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 341.36 g/mol . Its structure features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect amino groups. The presence of acetoxy and amino functional groups suggests potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₅ |

| Molecular Weight | 341.36 g/mol |

| CAS Number | 73731-37-0 |

| InChI Key | OYULCCKKLJPNPU-DIFFPNOSSA-N |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis or degradation.

- Cell Signaling Modulation : It may interact with cellular receptors or signaling pathways, influencing cellular responses to external stimuli.

- Antioxidant Activity : Some derivatives of amino acids exhibit antioxidant properties, which could contribute to cellular protection against oxidative stress.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit various biological activities:

- Antitumor Activity : A study demonstrated that Fmoc-protected amino acids can inhibit tumor cell growth in vitro, suggesting potential applications in cancer therapy.

- Neuroprotective Effects : Another investigation showed that certain derivatives could protect neuronal cells from apoptosis induced by oxidative stress.

Table 2: Summary of Biological Activities

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Inhibition of tumor cell growth |

| Neuroprotective Effects | Protection against oxidative stress-induced apoptosis |

Propiedades

IUPAC Name |

(2S,3R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)/t12-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITLPPLNBYOLDJ-BLVKFPJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587844 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181817-14-1 | |

| Record name | O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.